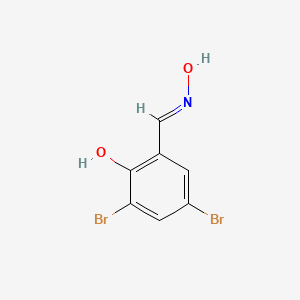
3,5-Dibromosalicylaldoxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,5-Dibromosalicylaldoxime is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is derived from 3,5-dibromosalicylaldehyde and is characterized by the presence of bromine atoms and an oxime group, which contribute to its reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromosalicylaldoxime typically involves the reaction of 3,5-dibromosalicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
3,5-Dibromosalicylaldoxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,5-Dibromosalicylaldoxime has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3,5-Dibromosalicylaldoxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, influencing various biochemical processes. Additionally, the bromine atoms contribute to the compound’s reactivity, enabling it to participate in various chemical transformations .
類似化合物との比較
Similar Compounds
- 3,5-Dibromosalicylaldehyde
- 2-Hydroxy-3,5-dibromobenzaldehyde
- 3,5-Dibromo-4-hydroxybenzaldehyde oxime
Uniqueness
Its ability to undergo various chemical reactions and form stable complexes with metal ions makes it a valuable compound in scientific research .
生物活性
3,5-Dibromosalicylaldoxime is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C7H5Br2N\O
- Molecular Weight : 292.93 g/mol
- CAS Number : 21386-43-6
The presence of bromine atoms in the structure enhances its reactivity and biological activity, making it a subject of interest for further research.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Cell Signaling Modulation : It can influence signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be developed into an antimicrobial agent for treating infections caused by resistant strains.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. For instance, a study conducted on human colorectal cancer cells (HCT116) demonstrated that the compound significantly inhibited cell proliferation with an IC50 value of approximately 150 nM. The mechanism involves the down-regulation of oncogenes such as c-MYC and the up-regulation of tumor suppressor proteins like HEXIM1.
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated the effects of this compound on HCT116 cells. Results indicated a dose-dependent reduction in cell viability over a 72-hour treatment period. Western blot analysis confirmed the modulation of key proteins involved in apoptosis signaling pathways. -
Antimicrobial Efficacy Case Study :
Another investigation assessed the antimicrobial activity against multi-drug resistant strains. The compound was tested against clinical isolates from patients with chronic infections. The results showed promising activity, particularly against Gram-positive bacteria.
特性
CAS番号 |
21386-43-6 |
|---|---|
分子式 |
C7H5Br2NO2 |
分子量 |
294.93 g/mol |
IUPAC名 |
2,4-dibromo-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H/b10-3- |
InChIキー |
LRNICNSWROUZCF-KMKOMSMNSA-N |
SMILES |
C1=C(C=C(C(=C1C=NO)O)Br)Br |
異性体SMILES |
C1=C(C=C(C(=C1/C=N\O)O)Br)Br |
正規SMILES |
C1=C(C=C(C(=C1C=NO)O)Br)Br |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















